CDK9 Inhibitory Potency: AT7519 Hydrochloride vs. SNS-032, Dinaciclib, and Flavopiridol in CTCL Cell Viability
In a 2024 study of cutaneous T-cell lymphoma (CTCL), AT7519 demonstrated comparable or superior CDK9-dependent cytotoxicity to dinaciclib, flavopiridol, and SNS-032 in HH and Hut78 cell lines at 2 µM concentration. The study identified AT7519 as one of five representative CDK9 inhibitors capable of reducing cell viability below 25% in these CTCL models [1]. The CDK9 IC50 of AT7519 (<10 nM) supports its potency relative to SNS-032, which inhibits CDK9 with an IC50 of 4 nM but also engages CDK7 (IC50 = 62 nM) , indicating a broader off-target profile.
| Evidence Dimension | Cell viability reduction in CTCL cell lines (48h, 2 µM compound) |
|---|---|
| Target Compound Data | AT7519: cell viability <25% in HH and Hut78 cells |
| Comparator Or Baseline | Dinaciclib, Flavopiridol, SNS-032: cell viability <25% in same cell lines |
| Quantified Difference | All four compounds reduced viability to <25% (quantitatively comparable efficacy in this model) |
| Conditions | HH and Hut78 CTCL cell lines; 2 µM compound concentration; 48-hour treatment; trypan blue staining; n=3 biologically independent experiments [1] |
Why This Matters
Confirms AT7519 maintains CDK9 inhibitory efficacy equivalent to established clinical-stage CDK9 inhibitors in disease-relevant cellular models, supporting its selection for CTCL or transcriptionally addicted tumor research.
- [1] Liu X, et al. Chemical biology screening identifies a vulnerability to CDK9 inhibition of CTCL. Nat Commun. 2024;15:54354. View Source
